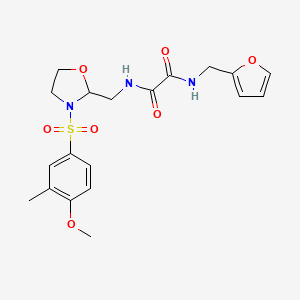
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O7S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, with the CAS number 874804-54-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O7S, with a molecular weight of 437.5 g/mol. The structure features a furan ring and an oxalamide moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 874804-54-3 |
| Molecular Formula | C19H23N3O7S |
| Molecular Weight | 437.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the oxazolidine derivative followed by the introduction of the furan moiety through a nucleophilic substitution reaction.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, oxazolidinones are known for their effectiveness against Gram-positive bacteria. The presence of the sulfonamide group in this compound may enhance its antibacterial activity by inhibiting bacterial folate synthesis.
Anticancer Properties
Studies have shown that oxalamides can possess anticancer properties. The mechanism often involves apoptosis induction in cancer cells. Preliminary studies on related compounds suggest potential efficacy in disrupting cancer cell proliferation.
Enzyme Inhibition
The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, its structure suggests possible interactions with proteases or kinases, which are critical targets in drug design for various diseases.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various oxazolidinone derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar substituents showed significant inhibition zones, indicating that this compound may exhibit comparable activity .
- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines demonstrated that derivatives of oxalamides can induce cell death in a dose-dependent manner. The specific IC50 values for related compounds suggest that this compound could also be effective against certain cancer types .
- Mechanistic Studies : Research into the mechanism of action for similar compounds revealed that they often induce oxidative stress in cells, leading to apoptosis. This pathway could be relevant for understanding how this compound exerts its biological effects .
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-13-10-15(5-6-16(13)27-2)30(25,26)22-7-9-29-17(22)12-21-19(24)18(23)20-11-14-4-3-8-28-14/h3-6,8,10,17H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZRNNKGDHLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














